N,N-Diethyl-N-(4-iodobenzyl)amine
Description
N,N-Diethyl-N-(4-iodobenzyl)amine is a tertiary amine featuring a 4-iodobenzyl group attached to a nitrogen atom substituted with two ethyl groups. Its structure combines lipophilicity (from the ethyl groups) with the electronic effects of the iodine substituent, making it versatile for self-assembly, catalysis, or receptor-targeted drug design.
Properties
IUPAC Name |
N-ethyl-N-[(4-iodophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWOTXQWEYQVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethyl-N-(4-iodobenzyl)amine can be synthesized through a multi-step process. One common method involves the alkylation of N,N-diethylamine with 4-iodobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; organic solvents like dichloromethane or toluene; reflux conditions.
Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low temperatures.
Major Products Formed:
Substitution: Formation of azides, nitriles, and thiol derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
N,N-Diethyl-N-(4-iodobenzyl)amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Utilized in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-(4-iodobenzyl)amine involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to various receptors and enzymes. The ethyl groups on the nitrogen atom contribute to the lipophilicity of the molecule, affecting its distribution and interaction within biological systems. The compound can modulate the activity of enzymes and receptors by acting as an agonist or antagonist, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Nitrogen Atom
N-(4-Iodobenzyl)-N,N-dimethylamine
- Structure : Differs by having dimethyl groups instead of diethyl on the nitrogen.
- Lower lipophilicity (logP) due to shorter alkyl chains, affecting membrane permeability and biodistribution .
N,N-Diethyl-N-(3-iodobenzyl)amine
- Structure : 3-iodo isomer of the target compound.
- Key Findings :
Functionalized Benzylamine Derivatives
7-Chloro-N-(4-iodobenzyl)-1,2,3,4-tetrahydroacridin-9-amine
- Structure : Incorporates a tetrahydroacridin core linked to the 4-iodobenzylamine group.
- Key Properties :
- Demonstrated crystallographic stability via X-ray diffraction, with a planar acridin ring facilitating π-π stacking. The iodine atom participates in halogen bonding (N–I distance: ~3.0 Å), critical for solid-state packing .
- Investigated for Alzheimer’s disease due to structural similarity to acetylcholinesterase inhibitors.
HIPDM (N,N,N'-Trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine)
Pharmacologically Active Analogs
17-(Cyclopropylmethyl)-N-(4-iodobenzyl)morphinan-3-amine
- Structure : Morphinan core with a 4-iodobenzyl substituent.
- Key Findings :
N-(4-Iodobenzyl)-1H-1,2,3-triazole Derivatives
- Structure : Triazole ring appended to the benzylamine group.
- Key Properties: Enhanced metabolic stability compared to non-heterocyclic analogs due to the triazole’s resistance to oxidation. Used in click chemistry for bioconjugation .
Comparative Data Table
Key Research Findings and Trends
Reactivity and Steric Effects :
- The 4-iodo position in benzylamines often reduces reactivity in cross-coupling reactions compared to meta-substituted analogs, likely due to steric hindrance or electronic deactivation .
- Diethyl groups enhance lipophilicity, improving blood-brain barrier penetration in imaging agents like HIPDM .
Halogen Bonding and Crystallography :
- Iodine participates in N–I halogen bonding (2.8–3.2 Å distances), stabilizing crystal structures and enabling predictable self-assembly in solids .
Biological Activity :
- The 4-iodobenzyl group enhances receptor binding in opioid ligands, while acridin derivatives leverage planar aromatic cores for enzyme inhibition .
Biological Activity
Overview
N,N-Diethyl-N-(4-iodobenzyl)amine is an organic compound with the molecular formula . It is characterized by a benzyl group substituted with an iodine atom at the para position, and two ethyl groups attached to the nitrogen atom. This unique structure contributes to its biological activity and potential applications in medicinal chemistry.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly receptors and enzymes. The iodine atom facilitates halogen bonding , enhancing binding affinity to specific targets. The ethyl groups increase the lipophilicity of the molecule, influencing its distribution within biological systems. This compound can function as either an agonist or antagonist , depending on the receptor or enzyme it interacts with, which allows it to modulate biological processes effectively.
Biological Applications
This compound has been studied for several biological applications:
- Enzyme Interaction Studies : It is employed in research to investigate enzyme-substrate interactions, particularly in the context of drug design.
- Receptor Binding Studies : The compound has been used to explore binding affinities at various receptors, including adenosine receptors, which have implications for conditions such as cardiovascular diseases and neurodegenerative disorders .
- Pharmaceutical Development : Due to its structural properties, it serves as a precursor in synthesizing more complex organic molecules used in pharmaceuticals .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds such as N,N-Diethylbenzylamine and N,N-Diethyl-N-(4-bromobenzyl)amine. The presence of iodine in this compound enhances its reactivity and binding properties compared to its bromine and chlorine counterparts, which exhibit different pharmacological profiles .
| Compound | Iodine Substitution | Biological Activity |
|---|---|---|
| This compound | Yes | High binding affinity; versatile action |
| N,N-Diethylbenzylamine | No | Lower reactivity; limited applications |
| N,N-Diethyl-N-(4-bromobenzyl)amine | Bromine | Moderate activity; different receptor interactions |
Case Studies
- Adenosine Receptor Agonists : Research indicates that compounds structurally related to this compound demonstrate potent agonistic activity at adenosine receptors, which are critical in mediating cardioprotective effects . For instance, a methanocarba analogue with a similar structure exhibited a value of 4.1 nM at A3 receptors, showcasing significant selectivity and potency.
- Dopamine Receptor Imaging : In vivo studies using radiolabeled compounds similar to this compound have shown promise for imaging dopamine D2 receptors using SPECT technology. These studies highlight the potential of iodine-containing compounds for tracking receptor activity in neurological research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
